Magnesium pyruvate
Overview
Description
Magnesium pyruvate is an organic compound with the chemical formula C6H6MgO6. It is a white crystalline powder that is soluble in water and ethanol. This compound is known for its stability and heat resistance. This compound is used in various fields, including pharmaceuticals, cosmetics, and food additives, due to its nutritional and therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium pyruvate is typically synthesized by reacting pyruvic acid with magnesium oxide. The process involves dissolving pyruvic acid in water and then adding a suspension of magnesium oxide. The reaction mixture is stirred for a specific period, leading to the formation of a precipitate. This precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions, such as temperature and stirring time, are optimized to ensure maximum yield and purity of the product. The use of high-purity reagents and controlled environments further enhances the quality of the industrially produced this compound .
Chemical Reactions Analysis
Types of Reactions: Magnesium pyruvate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to produce carbon dioxide and water.
Reduction: Reducing agents can convert this compound into other organic compounds, such as lactate.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically produces carbon dioxide and water, while reduction can yield lactate .
Scientific Research Applications
Magnesium pyruvate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound plays a role in cellular metabolism and energy production.
Medicine: Due to its antioxidant and anti-inflammatory properties, this compound is used in the treatment of cardiovascular and cerebrovascular diseases.
Industry: In the food industry, this compound is used as a food additive to enhance nutritional value.
Mechanism of Action
Magnesium pyruvate exerts its effects through several mechanisms:
Cellular Metabolism: It acts as a key intermediate in the glycolysis pathway, where it is converted into acetyl-CoA, entering the citric acid cycle to produce ATP.
Antioxidant Activity: this compound helps in reducing oxidative stress by neutralizing free radicals.
Anti-inflammatory Effects: It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
- Sodium pyruvate
- Calcium pyruvate
- Potassium pyruvate
Comparison: Magnesium pyruvate is unique due to its combination of magnesium and pyruvate, providing both the benefits of magnesium (such as muscle relaxation and bone health) and pyruvate (such as energy production and metabolic regulation). Compared to other pyruvate salts, this compound offers additional health benefits related to magnesium, making it a preferred choice in various applications .
Properties
IUPAC Name |
magnesium;2-oxopropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H4O3.Mg/c2*1-2(4)3(5)6;/h2*1H3,(H,5,6);/q;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDSPVZZOMJIPB-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].CC(=O)C(=O)[O-].[Mg+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6MgO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401002124 | |
Record name | Magnesium bis(2-oxopropanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401002124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81686-75-1 | |
Record name | Magnesium bis(2-oxopropanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401002124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | magnesium pyruvate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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